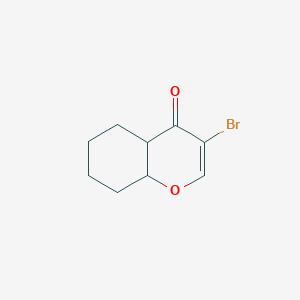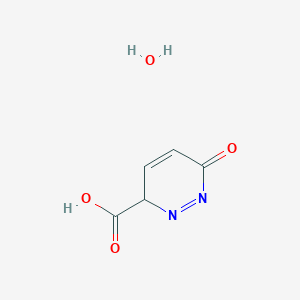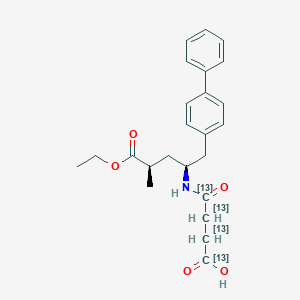
GLP-1R agonist 22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 22 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This compound is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby improving glycemic control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 22 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthetic approach allows for the production of long-acting peptide therapeutics.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 22 often involves large-scale recombinant DNA technology. The process includes the expression of the peptide in bacterial or yeast systems, followed by purification and chemical modification to enhance stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon-like peptide-1 receptor agonist 22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and efficacy.
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 22 include oxidizing agents, reducing agents, and various catalysts. For example, the use of polyethylene glycol and fatty acids in the stapling process enhances the peptide’s stability .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and efficacy. These modifications help in prolonging the half-life of the peptide and improving its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 22 has a wide range of scientific research applications. In chemistry, it is used to study the role of glucagon-like peptide-1 in glucose homeostasis. In biology, it is used to investigate the effects of glucagon-like peptide-1 receptor activation on various cellular processes. In medicine, it is primarily used in the treatment of type 2 diabetes mellitus and obesity.
Wirkmechanismus
The mechanism of action of glucagon-like peptide-1 receptor agonist 22 involves the activation of the glucagon-like peptide-1 receptor, a class B G-protein coupled receptor. Upon activation, the receptor stimulates insulin secretion, inhibits glucagon release, and slows gastric emptying. These effects collectively contribute to improved glycemic control. The compound also has neuroprotective and cardiovascular protective effects, making it a promising therapeutic agent for various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other glucagon-like peptide-1 receptor agonists such as exenatide, liraglutide, and semaglutide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: Glucagon-like peptide-1 receptor agonist 22 is unique due to its enhanced stability and prolonged half-life, which are achieved through chemical modifications such as polyethylene glycol-fatty acid stapling. These modifications make it a more effective therapeutic agent compared to other glucagon-like peptide-1 receptor agonists .
Eigenschaften
Molekularformel |
C30H27ClFN5O4 |
|---|---|
Molekulargewicht |
576.0 g/mol |
IUPAC-Name |
2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-cyano-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C30H27ClFN5O4/c1-17-28-18(10-21(13-33)29(35-28)41-16-20-2-4-22(31)12-24(20)32)6-8-36(17)15-27-34-25-5-3-19(30(38)39)11-26(25)37(27)14-23-7-9-40-23/h2-5,10-12,17,23H,6-9,14-16H2,1H3,(H,38,39)/t17-,23-/m0/s1 |
InChI-Schlüssel |
XBNJEIHCAUXOSI-SBUREZEXSA-N |
Isomerische SMILES |
C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |
Kanonische SMILES |
CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4)C(=O)O)C#N)OCC6=C(C=C(C=C6)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


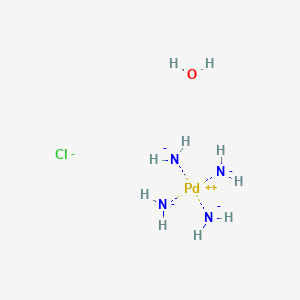
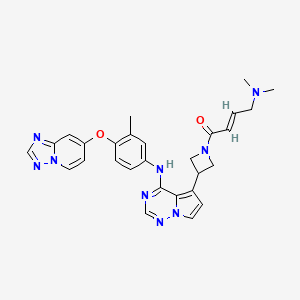
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

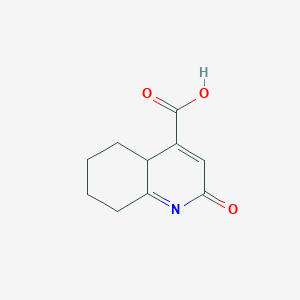

![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)
